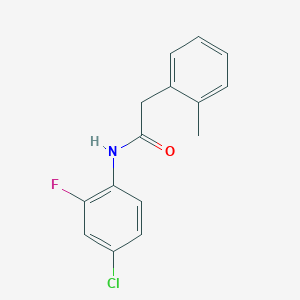
1-(2-Methoxy-5-methylphenyl)-3-pyrazin-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5-methylphenyl)-3-pyrazin-2-ylurea is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a pyrazinylurea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-pyrazin-2-ylurea typically involves several steps. One common method includes the reaction of 2-methoxy-5-methylphenyl isocyanate with pyrazin-2-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Methoxy-5-methylphenyl)-3-pyrazin-2-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)-3-pyrazin-2-ylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-pyrazin-2-ylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2-Methoxy-5-methylphenyl)-3-pyrazin-2-ylurea can be compared with similar compounds such as:
2-Methoxy-5-methylphenyl isocyanate: This compound shares a similar methoxy and methyl group but differs in its isocyanate functionality.
2-Methoxy-5-methylphenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a pyrazinylurea moiety.
2-Methoxy-5-methylphenol: This compound has a similar methoxy and methyl group but lacks the pyrazinylurea structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9-3-4-11(19-2)10(7-9)16-13(18)17-12-8-14-5-6-15-12/h3-8H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCKWAFVQVZYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5443897.png)

![N,N,N',N'-tetramethyl-7-[4-(1H-pyrazol-4-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5443900.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-2-phenoxypropanamide](/img/structure/B5443925.png)
![[3-[[3-(2-Chlorophenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone](/img/structure/B5443931.png)
![2-{[4-(2-propyn-1-yloxy)benzoyl]amino}benzamide](/img/structure/B5443937.png)
![1-{[6-(pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}azetidin-3-ol](/img/structure/B5443943.png)
![6-bromo-2-oxo-N-[1-(tetrahydrofuran-2-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B5443949.png)

![2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5443962.png)
![(3-endo)-8-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5443963.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B5443973.png)
